molecular formula C8H6BrClN2 B8593146 5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

5-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8593146
M. Wt: 245.50 g/mol
InChI Key: ILVANCJBLNTCKW-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

A solution of 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (Aldrich, 0.86 g, 3.72 mmol) in tetrahydrofuran (37.2 mL) was treated with sodium hydride (0.297 g, 7.43 mmol) at ambient temperature, stirred for 15 minutes, treated with iodomethane (0.348 mL, 5.57 mmol), stirred for 1 hour at ambient temperature and quenched with saturated aqueous ammonium chloride. The mixture was partitioned with ethyl acetate and the organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4), filtered, and concentrated. Purification by chromatography (silica gel, 0-40% ethyl acetate in heptanes) afforded the title compound (0.75 g, 82%).
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.297 g
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
solvent
Reaction Step One
Quantity
0.348 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[C:6]([Cl:8])[N:7]=1.[H-].[Na+].I[CH3:15]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][N:9]([CH3:15])[C:5]2=[C:6]([Cl:8])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
BrC=1C=C2C(=C(N1)Cl)NC=C2
Name
Quantity
0.297 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
37.2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.348 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 0-40% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2C(=C(N1)Cl)N(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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